molecular formula C20H21N3O3S B6567177 1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1021209-67-5

1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B6567177
CAS No.: 1021209-67-5
M. Wt: 383.5 g/mol
InChI Key: UCSSIDFKXZMOAS-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 1021209-67-5) is a high-purity chemical compound supplied for research use. This molecule features a piperidine scaffold linked to a 1,3,4-oxadiazole ring and a benzenesulfonyl group, a structural motif known to confer significant biological relevance in medicinal chemistry research . Compounds containing the 1,3,4-oxadiazole heterocycle are recognized as an attractive class for researchers due to their diverse biological activities . The integration of the piperidine moiety further enhances the compound's potential as a scaffold for developing pharmacologically active agents, as this heterocycle is established as a key structural component in numerous therapeutic areas . The specific spatial arrangement and electronic properties of this molecule make it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery programs, particularly in the synthesis of more complex derivatives aimed at specific biological targets . This product is provided For Research Use Only and is not approved for human, diagnostic, or therapeutic use. Researchers can access this compound with a documented purity of >90% . Its molecular formula is C20H21N3O3S and it has a predicted molecular weight of 383.46 g/mol . Key predicted physicochemical properties include a density of 1.279 g/cm³ and a boiling point of 579.4 °C . Researchers are responsible for ensuring all applicable safety protocols are followed when handling this material.

Properties

IUPAC Name

5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-15-6-5-7-17(14-15)19-21-20(26-22-19)16-10-12-23(13-11-16)27(24,25)18-8-3-2-4-9-18/h2-9,14,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSSIDFKXZMOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for the Oxadiazole Moiety

The 1,2,4-oxadiazole ring is synthesized via cyclization reactions between hydrazides and carboxylic acid derivatives. A common approach involves treating 3-methylphenylacetic acid hydrazide with a substituted nitrile or acyl chloride under dehydrating conditions. For example, reaction with 3-methylbenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) facilitates cyclization to form the 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl moiety . The mechanism proceeds through nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by elimination of water and ring closure (Fig. 1) .

Key Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)

  • Temperature: 50–80°C

  • Cyclizing Agent: POCl₃ or polyphosphoric acid

  • Yield: 70–85%

Piperidine Core Functionalization

The piperidine ring is functionalized at the 4-position through nucleophilic substitution or coupling reactions. Patent literature describes the use of protected piperidine intermediates to ensure regioselectivity. For instance, (2S)-5-benzyloxyamino-piperidine-2-carboxylic acid benzyl ester is treated with methanesulfonic acid and lithium chloride to generate a chlorooxime intermediate, which undergoes cyclization and reduction to yield the 4-amino-piperidine scaffold .

Protection-Deprotection Strategy:

  • Protection: Benzyl or tert-butoxycarbonyl (Boc) groups shield the amine and carboxylic acid functionalities.

  • Chlorination: Reaction with HCl-generating reagents (e.g., SOCl₂) introduces the chloro substituent.

  • Reduction: Borane-pyridine complexes reduce oxime intermediates to amines .

Representative Data:

StepReagentsConditionsYield (%)
Chlorooxime formationLiCl, MeSO₃H50°C, 5 hr99.3
CyclizationNaHCO₃50°C, 3 hr95.3
ReductionBH₃·Pyridine0°C to RT, 16 hr85.0

Coupling Strategies for Benzenesulfonyl Integration

The benzenesulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. A two-step protocol is often employed:

  • Sulfonation: Piperidine reacts with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

  • Oxadiazole-Piperidine Coupling: Suzuki-Miyaura coupling links the oxadiazole and piperidine moieties using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative .

Optimized Parameters:

  • Molar Ratio: 1:1.2 (piperidine:sulfonyl chloride)

  • Catalyst Loading: 5 mol% Pd

  • Yield: 65–78%

Optimization of Reaction Conditions

Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may compromise yields due to side reactions. Non-polar solvents (e.g., toluene) improve selectivity for the oxadiazole formation .

Temperature Control: Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition. A balance is achieved at 60°C with continuous monitoring .

Purification and Characterization Techniques

Purification Methods:

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).

  • Recrystallization: Ethanol/water mixtures for final product isolation.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.45 (m, 5H, Ar-H), 4.31 (s, 2H, SO₂CH₂), 3.75–3.62 (m, 4H, piperidine-H) .

  • IR (KBr): 1345 cm⁻¹ (S=O stretch), 1610 cm⁻¹ (C=N stretch) .

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Hydrazide CyclizationHigh regioselectivityRequires toxic POCl₃70–85
Suzuki CouplingMild conditionsHigh catalyst cost65–78
Reductive AminationScalabilityMulti-step protection80–90

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the piperidine ring or modification of the oxadiazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products depending on the conditions and reagents used.

    Substitution: The benzenesulfonyl group can be substituted by nucleophiles, and the oxadiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products from these reactions depend on the specific conditions but can include modified piperidine derivatives, reduced oxadiazole compounds, and substituted sulfonyl derivatives.

Scientific Research Applications

The compound 1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a significant molecule in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications, focusing on its biological activity, synthesis, and potential therapeutic uses.

  • Formation of Oxadiazole : Reacting a hydrazine derivative with a suitable carboxylic acid or ester.
  • Piperidine Formation : Synthesis of the piperidine ring through cyclization.
  • Sulfonylation : Introduction of the benzenesulfonyl group via electrophilic aromatic substitution.

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro.

Case Study: Antitumor Activity

A study demonstrated that derivatives similar to this compound could inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were found to be significantly lower than those of control compounds, indicating potent activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial effects, which could be further explored for potential therapeutic applications.

Neuropharmacological Effects

Given the piperidine structure, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their efficacy as analgesics and anxiolytics.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound Name Oxadiazole Substituent Piperidine Substituent Molecular Weight Key Properties/Applications References
Target Compound 3-(3-Methylphenyl) 1-(Benzenesulfonyl) ~395 (estimated) Potential CNS or antimicrobial activity (inferred) -
1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine 3-(Thiophen-2-yl) 1-(4-Chlorobenzenesulfonyl) 409.9 Higher lipophilicity due to thiophene
4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine 3-(3-Trifluoromethylphenyl) Unsubstituted piperidine ~313 Enhanced metabolic stability (CF3 group)
1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine 3-Phenyl 1-(3,4-Dimethoxybenzoyl) 407.46 Electron-rich substituents may improve solubility

Key Findings :

  • Electron-Withdrawing Groups : The trifluoromethyl group (CF3) in increases metabolic stability and lipophilicity compared to the methyl group in the target compound.
  • Phenyl vs. Methylphenyl : The 3-methylphenyl group in the target compound balances steric bulk and lipophilicity, whereas unsubstituted phenyl (as in ) may reduce steric hindrance.

Modifications to the Sulfonyl/Benzoyl Group

Compound Name Sulfonyl/Benzoyl Group Impact on Properties References
Target Compound Benzenesulfonyl Moderate hydrophilicity; potential for H-bonding -
1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine 4-Chlorobenzenesulfonyl Increased electronegativity; possible halogen bonding
1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine 3,4-Dimethoxybenzoyl Electron-donating groups enhance solubility

Key Findings :

  • Chlorine Substitution : The 4-chloro group in may improve target affinity via halogen bonding but could reduce solubility.
  • Benzoyl vs.

Piperidine Scaffold Modifications

Compound Name Piperidine Modification Biological Relevance References
Target Compound Unmodified piperidine Flexible scaffold for drug design -
4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine Unsubstituted piperidine Simplified structure for SAR studies
Piperidine, 4-[(1R)-3-[3-fluoro-4-(methylsulfonyl)phenoxy]-1-methylpropyl]-... Branched alkyl chain Improved blood-brain barrier penetration

Key Findings :

  • Simplified Scaffolds : Unsubstituted piperidine () facilitates structure-activity relationship (SAR) studies.

Biological Activity

The compound 1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a novel derivative that combines the piperidine structure with a benzenesulfonyl group and a 1,2,4-oxadiazole moiety. This combination is significant due to the pharmacological potential of both piperidine and oxadiazole derivatives, which have been associated with various biological activities including antibacterial, anticancer, and enzyme inhibitory effects.

Antibacterial Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole and piperidine frameworks exhibit notable antibacterial properties. A study synthesized various derivatives and tested their effectiveness against several bacterial strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus . The most active compounds had IC50 values ranging from 0.63 to 2.14 µM in inhibiting bacterial growth .

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi0.63
7mBacillus subtilis1.00
7nStaphylococcus aureus2.14

Enzyme Inhibition

The compound was also evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease . The inhibition of AChE is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. Compounds derived from this class showed strong inhibition with IC50 values significantly lower than standard drugs used in therapy .

EnzymeCompoundIC50 (µM)
Acetylcholinesterase7o0.45
Urease7p0.30

Anticancer Activity

In vitro studies have highlighted the anticancer potential of oxadiazole derivatives. The antiproliferative effects were assessed on various cancer cell lines including MCF7 (breast cancer) and HT-29 (colon cancer). The results indicated that several derivatives inhibited cell proliferation effectively, suggesting their potential as anticancer agents .

The biological activity of these compounds can be attributed to their ability to interact with biological macromolecules such as proteins and enzymes. Molecular docking studies have shown that the sulfonamide group enhances binding affinity to target proteins, which is crucial for their antibacterial and enzyme inhibitory activities .

Case Studies

  • Antibacterial Screening : A series of synthesized compounds were tested against a panel of bacteria. The most potent derivatives were identified through a combination of in vitro testing and molecular docking simulations.
  • Enzyme Inhibition Assays : Compounds were evaluated for their ability to inhibit AChE and urease, with results indicating that modifications in the oxadiazole ring significantly affected inhibition potency.

Q & A

Synthesis Optimization

Q: What strategies can improve the yield and purity of 1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine during synthesis? A:

  • Cyclization Conditions : Use pyridine as a solvent for oxadiazole ring formation to enhance reaction efficiency, as demonstrated in analogous syntheses of 1,2,4-oxadiazol-5-yl-piperidine derivatives .
  • Purification : Flash column chromatography with gradient elution (e.g., ethyl acetate/hexane) effectively isolates the product. For sulfonation steps, 5% Na₂CO₃ aqueous solution ensures proper pH control during benzenesulfonyl chloride coupling .
  • Yield Optimization : Pre-activate intermediates (e.g., amidoximes) to reduce side reactions. For example, LiH in DMF can facilitate nucleophilic substitution in piperidine derivatives .

Crystallography & Structural Analysis

Q: Which computational tools and experimental methods are recommended for resolving the crystal structure of this compound? A:

  • Software : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. High-resolution X-ray diffraction data (≤1.0 Å) improves accuracy in determining bond angles and torsional strains .
  • Docking Studies : Molecular docking with AutoDock Vina or Schrödinger Suite can predict binding modes to target proteins (e.g., EthR or 5-HT1B receptors). Use lipophilic scoring functions to account for the compound’s hydrophobic moieties .

Biological Activity Profiling

Q: What in vitro and in vivo models are suitable for evaluating this compound’s activity as a receptor modulator? A:

  • In Vitro : Fluorometric Ca²⁺ assays (e.g., HEK293 cells expressing mGlu5 or 5-HT1B receptors) to measure receptor potentiation. Competitive binding assays with radiolabeled ligands (e.g., [³H]MPEP for mGlu5) quantify affinity .
  • In Vivo : Rodent models for antipsychotic activity (e.g., conditioned avoidance response or apomorphine-induced climbing) assess behavioral effects. Microdialysis in rat nucleus accumbens monitors dopamine modulation .

Analytical Characterization

Q: Which spectroscopic techniques are critical for confirming the structure and purity of this compound? A:

  • NMR : ¹H/¹³C NMR to verify benzenesulfonyl (δ ~7.5–8.0 ppm for aromatic protons) and oxadiazole (C=O at ~165 ppm) groups. DEPT-135 distinguishes CH₂/CH₃ in the piperidine ring .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₂₁H₂₂N₄O₃S, [M+H]⁺ calc. 411.1435).
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect regioisomeric byproducts .

Structure-Activity Relationship (SAR) Studies

Q: How can researchers design analogues to probe the role of the benzenesulfonyl and oxadiazole groups in bioactivity? A:

  • Substituent Variation : Replace 3-methylphenyl with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess electronic effects on receptor binding.
  • Scaffold Modification : Substitute piperidine with morpholine or pyrrolidine to evaluate steric tolerance. For benzenesulfonyl, test alternative sulfonamides (e.g., tosyl) .
  • Bioisosteres : Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole to study heterocycle specificity .

Data Contradiction Resolution

Q: How should discrepancies between in vitro binding data and in vivo efficacy be addressed? A:

  • Assay Validation : Confirm receptor expression levels in cell lines (e.g., via Western blot) and cross-validate with orthogonal assays (e.g., cAMP inhibition for GPCRs).
  • Pharmacokinetics : Measure plasma/tissue concentrations to ensure adequate exposure. Poor bioavailability may explain in vivo–in vitro disconnect .
  • Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to efficacy not observed in vitro .

Advanced Computational Modeling

Q: What molecular dynamics (MD) protocols are recommended to study this compound’s interaction with enzymes like EthR? A:

  • Force Fields : Use AMBER or CHARMM with GAFF2 parameters for ligand parametrization. Solvate systems in TIP3P water and run simulations ≥100 ns to capture binding stability .
  • Binding Free Energy : MMPBSA/GBSA calculations quantify contributions of hydrophobic (oxadiazole) and polar (sulfonyl) groups. Compare with co-crystal structures of EthR inhibitors (e.g., BDM31343) .

Toxicity and Safety Profiling

Q: What preclinical toxicity assays are essential for this compound’s development? A:

  • Cytotoxicity : MTT assays in hepatocyte (e.g., HepG2) and renal (HEK293) cell lines.
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk. Oxadiazole-containing compounds often require hERG screening due to potassium channel interactions .
  • Genotoxicity : Ames test for mutagenicity and micronucleus assay for clastogenicity .

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